2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Coupling Reaction: The indole and pyridazinone intermediates are then coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazine derivatives.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyridazinone derivatives.
Medicine: As a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pyridazinone moiety may enhance binding affinity and specificity through additional hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the pyridazinone ring, potentially reducing biological activity.
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Lacks the indole moiety, potentially reducing biological activity.
2-(1H-indol-3-yl)acetamide: Lacks both the phenyl and pyridazinone rings, potentially reducing biological activity.
Uniqueness
2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is unique due to the presence of both indole and pyridazinone moieties, which may confer enhanced biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19-10-9-18(23-24-19)15-6-2-4-8-17(15)22-20(26)11-13-12-21-16-7-3-1-5-14(13)16/h1-10,12,21H,11H2,(H,22,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKMMCWYTUZDKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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